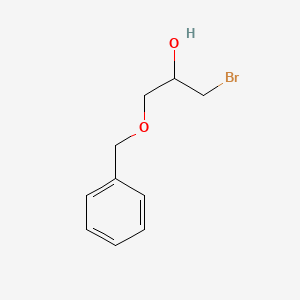

1-Bromo-3-benzyloxy-2-propanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-phenylmethoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWASIEISPISOIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693703 | |

| Record name | 1-(Benzyloxy)-3-bromopropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148173-18-6 | |

| Record name | 1-(Benzyloxy)-3-bromopropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-3-benzyloxy-2-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Strategies and Methodologies for 1 Bromo 3 Benzyloxy 2 Propanol

Established Synthetic Pathways

The conventional synthesis of 1-Bromo-3-benzyloxy-2-propanol relies on well-documented organic reactions, primarily involving alkylation and derivatization from closely related precursors.

Alkylation Approaches Involving Benzyloxy Moieties and Brominated Propyl Derivatives

A primary route to synthesizing this compound involves the alkylation of a brominated propanol (B110389) with a benzylating agent. One specific method is the reaction of 1-bromo-3-hydroxy-2-propanol with benzyl (B1604629) bromide in the presence of a strong base. The base, such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH), serves to deprotonate the hydroxyl group, thereby generating a more potent nucleophile that subsequently attacks the benzyl bromide. The selection of solvent is critical, with polar aprotic solvents like dimethylformamide (DMF) being favored as they enhance reaction rates and nucleophilicity.

Table 1: Reaction Parameters for Alkylation Synthesis

| Parameter | Description | Example | Reference |

|---|---|---|---|

| Starting Material | A propanol derivative containing a bromine atom. | 1-bromo-3-hydroxy-2-propanol | |

| Reagent | A compound that introduces the benzyloxy group. | Benzyl bromide | |

| Base | Used to deprotonate the hydroxyl group, increasing its nucleophilicity. | Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH) | |

| Solvent | Polar aprotic solvents are preferred to enhance reaction rates. | Dimethylformamide (DMF) | |

| Temperature | Elevated temperatures are often used to drive the reaction. | 80–100°C |

Derivatization from Related Brominated Propanols or Benzyloxy-Substituted Epoxides

Alternative and often preferred synthetic strategies begin with precursors that already contain the benzyloxy group. These methods involve the derivatization of related compounds, such as benzyloxy-substituted epoxides or propanediols.

Two prominent methods in this category are:

Epoxide Ring-Opening : This approach utilizes benzyl glycidyl (B131873) ether as the starting material. The epoxide ring is opened by reacting it with hydrogen bromide (HBr) under controlled acidic conditions. This method is often favored due to its regioselectivity, which leads to the desired isomer. Careful temperature control, typically maintaining 0–5°C during HBr addition, is crucial to minimize the formation of by-products like diols. Anhydrous solvents such as dichloromethane (B109758) (DCM) are used to enhance the reactivity of the bromide and prevent hydrolysis.

Nucleophilic Substitution : This pathway starts with 3-benzyloxy-1,2-propanediol. The primary hydroxyl group is selectively substituted with a bromide atom using a brominating agent like phosphorus tribromide (PBr₃) or a similar reagent.

Table 2: Comparison of Derivatization Pathways

| Method | Starting Material | Key Reagent | Key Advantage | Reference |

|---|---|---|---|---|

| Epoxide Ring-Opening | Benzyl glycidyl ether | Hydrogen Bromide (HBr) | High regioselectivity | |

| Nucleophilic Substitution | 3-Benzyloxy-1,2-propanediol | Phosphorus Tribromide (PBr₃) | Utilizes a diol precursor |

Consideration of Protecting Group Strategies in Synthesis

In multi-step organic syntheses, protecting groups are essential for temporarily blocking reactive functional groups to prevent unwanted side reactions. libretexts.orgdokumen.pub In the context of this compound, the benzyloxy group itself functions as a protecting group for the primary alcohol. This strategic protection is a key consideration in its synthesis and subsequent use as an intermediate.

The benzyl (Bn) group is widely used to protect alcohols due to its stability under a range of reaction conditions. libretexts.orgorganic-chemistry.org It can be introduced via the Williamson ether synthesis, where an alcohol is deprotonated by a base (e.g., NaH) and reacted with benzyl bromide. organic-chemistry.orggoogle.com The primary advantage of using a benzyl ether as a protecting group is the variety of methods available for its removal (deprotection). organic-chemistry.org The most common method for cleaving a benzyl ether is catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst), which regenerates the alcohol and produces toluene (B28343) as a byproduct. organic-chemistry.org This deprotection is clean and efficient, making the benzyloxy group a valuable tool in complex syntheses. organic-chemistry.org The presence of this protecting group makes this compound a more versatile building block compared to simpler, unprotected molecules like 1-bromo-2-propanol.

Advanced Synthetic Techniques and Optimization

Research into the synthesis of this compound and its enantiopure forms has led to the development of advanced techniques that offer greater efficiency, selectivity, and sustainability.

Biocatalytic Synthesis Approaches

Biocatalysis has emerged as a powerful tool for producing chiral compounds with high enantiomeric purity. While direct biocatalytic synthesis of this compound is an area for future research, current approaches focus on the enzymatic synthesis of its key chiral precursors. Enzymes such as hydrolases are noted for their high regio-, chemo-, and stereoselectivity. rsc.org

Specifically, enzymes like halohydrin dehalogenase (HHDH) and epoxide hydrolases are employed in the kinetic resolution of racemic benzyl glycidyl ether. researchgate.net

Epoxide hydrolases , such as one from the yeast Yarrowia lipolytica (Ylehd), can enantioselectively hydrolyze racemic benzyl glycidyl ether. researchgate.net This process can yield (R)-benzyl glycidyl ether and (S)-3-benzyloxy-1,2-propanediol with high enantiomeric excess. researchgate.net

Similarly, whole cells of Bacillus alcalophilus can resolve racemic benzyl glycidyl ether to produce (S)-benzyl glycidyl ether and (R)-3-benzyloxypropane-1,2-diol. chemicalbook.com

These enantiomerically enriched epoxides and diols are valuable intermediates that can then be converted into the corresponding enantiopure forms of this compound through the chemical methods described previously. researchgate.net

Table 3: Biocatalytic Resolution for Chiral Precursors

| Biocatalyst | Substrate | Enantiopure Products | Reference |

|---|---|---|---|

| Epoxide Hydrolase (e.g., Ylehd) | Racemic Benzyl Glycidyl Ether | (R)-Benzyl Glycidyl Ether / (S)-3-Benzyloxy-1,2-propanediol | researchgate.net |

| Halohydrin Dehalogenase (HHDH) | Racemic Benzyl Glycidyl Ether | (S)-enantioselective azidolysis | researchgate.net |

| Bacillus alcalophilus (whole cells) | Racemic Benzyl Glycidyl Ether | (S)-Benzyl Glycidyl Ether / (R)-3-Benzyloxypropane-1,2-diol | chemicalbook.com |

Stereoselective Synthesis Methods for Enantiopure Forms

The demand for enantiomerically pure compounds in pharmaceuticals and other specialized fields drives the development of stereoselective synthesis methods. The synthesis of enantiopure (R)- or (S)-1-Bromo-3-benzyloxy-2-propanol is typically achieved by applying the established derivatization techniques to chiral precursors. ntnu.no

The most effective strategy involves the use of enantiopure starting materials obtained via biocatalytic resolution. researchgate.net For instance:

To synthesize (R)-1-Bromo-3-benzyloxy-2-propanol , one would start with (R)-benzyl glycidyl ether. The stereospecific ring-opening of this chiral epoxide with HBr would yield the target (R)-enantiomer.

Conversely, to obtain (S)-1-Bromo-3-benzyloxy-2-propanol , the synthesis could begin with (S)-3-benzyloxy-1,2-propanediol. A stereospecific nucleophilic substitution of the primary hydroxyl group with a bromide would produce the (S)-enantiomer.

This combination of biocatalytic resolution to create chiral building blocks, followed by stereospecific chemical transformations, represents a powerful and precise approach to accessing the individual enantiomers of this compound.

Green Chemistry Principles in Synthetic Design

The synthesis of key chemical intermediates such as this compound is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances, energy efficiency, and waste minimization. fzgxjckxxb.comarabjchem.org Traditional synthetic routes often involve stoichiometric reagents and hazardous materials, leading to significant environmental impact. Consequently, modern research focuses on developing more benign and efficient methodologies, including catalytic and biocatalytic approaches, to produce vicinal halohydrins.

A primary green strategy for synthesizing this compound involves the regioselective ring-opening of its corresponding epoxide, benzyl glycidyl ether, with a bromide nucleophile. This transformation is highly atom-economical, as it incorporates the majority of the atoms from the reactants into the final product. google.com The innovation in this area lies in the use of catalytic systems that operate under mild conditions and with environmentally safer reagents.

Catalytic Methodologies

Several catalytic systems have been developed to enhance the efficiency and environmental profile of epoxide ring-opening reactions.

Phase-Transfer Catalysis (PTC): This technique is a powerful tool in green chemistry, facilitating reactions between reactants in immiscible phases (e.g., a solid or aqueous phase and an organic phase). fzgxjckxxb.comresearchgate.net For the synthesis of this compound, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), can transfer a bromide anion (from a simple, safe salt like KBr or NaBr) into the organic phase where it can react with the benzyl glycidyl ether. google.comresearchgate.net This method avoids the need for strong bases or harsh, anhydrous conditions, and can proceed with high yields. fzgxjckxxb.comgoogle.com

Organocatalysis: The use of metal-free small organic molecules as catalysts is a rapidly growing field in green synthesis. Calix doi.orgpyrrole, for instance, has been reported as an effective organocatalyst for the regioselective opening of epoxides using elemental halogens as the nucleophile source under mild conditions. benthamdirect.com Such catalysts activate the epoxide ring through non-covalent interactions, facilitating the attack of the halide.

Alternative Brominating Agents: The choice of brominating agent is critical. Molecular bromine (Br₂) is hazardous and toxic. Greener alternatives include stable and inexpensive alkali metal halides. mdpi.com Electrochemical methods offer a particularly sustainable approach, where bromide salts are oxidized at an anode to generate the reactive bromine species in-situ, thus avoiding the handling of hazardous reagents and utilizing electricity as a clean oxidant. mdpi.com Furthermore, reagents prepared from a bromide-bromate mixture can generate hypobromous acid (HOBr) in situ, which acts as the reactive species for efficient bromination under ambient conditions. rsc.org

Biocatalytic Approaches

Enzymes offer unparalleled selectivity under mild, aqueous conditions, making them ideal for green chemical synthesis.

Halohydrin Dehalogenases (HHDHs): These enzymes catalyze the reversible dehalogenation of vicinal halohydrins to form epoxides. d-nb.info The reverse reaction, the ring-opening of an epoxide with a nucleophile like bromide, is also possible. d-nb.info Research has focused on engineering HHDHs to improve their stability and enantioselectivity for the synthesis of valuable chiral halohydrins from epoxides like benzyl glycidyl ether. researchgate.net

Haloperoxidases: Representing a highly efficient route, haloperoxidases can synthesize halohydrins directly from alkenes. The reaction requires only an alkene, a halide ion, and dilute hydrogen peroxide, with water as the sole byproduct. nih.govnih.gov While this would involve a different starting material than benzyl glycidyl ether, it exemplifies a highly green pathway to halohydrin structures.

Enzymatic Cascades: Advanced one-pot syntheses can combine multiple enzymatic steps. For example, a cascade reaction using a P450 monooxygenase and a halohydrin dehalogenase has been developed to produce optically active β-haloalcohols directly from halohydrocarbons, using oxygen as the ultimate oxidant. unipd.it Such multi-enzyme systems represent a frontier in creating complex molecules with high efficiency and minimal environmental impact. unipd.it

The following table summarizes and compares these green synthetic strategies for producing halohydrins like this compound.

| Method/Catalyst | Starting Material(s) | Bromide Source | Key Green Advantages |

| Phase-Transfer Catalysis (PTC) e.g., Tetrabutylammonium Bromide (TBAB) | Benzyl Glycidyl Ether | KBr, NaBr | Mild reaction conditions, high yields, avoids harsh reagents and organic solvents. fzgxjckxxb.comgoogle.com |

| Organocatalysis e.g., Calix doi.orgpyrrole | Benzyl Glycidyl Ether | Elemental Halogen | Metal-free catalysis, mild conditions, good to excellent yields (75-95%). benthamdirect.com |

| Electrochemical Synthesis | Alkene/Unsaturated Carboxylic Acid | NaBr, KBr | In-situ generation of reactive bromine, avoids hazardous reagents, uses electricity as a clean oxidant. mdpi.com |

| Halohydrin Dehalogenase (HHDH) | Benzyl Glycidyl Ether | Bromide ion | Biocatalytic, high stereoselectivity (with engineered enzymes), aqueous conditions. d-nb.inforesearchgate.net |

| Haloperoxidase | Alkene | Bromide ion | Enzymatic, uses H₂O₂ as a clean oxidant, water is the only byproduct, very high atom economy. nih.govnih.gov |

| One-Pot Enzymatic Cascade (e.g., P450 + HHDH) | Halohydrocarbon | (Internal) | One-pot synthesis, uses O₂ as oxidant, excellent enantioselectivity, avoids intermediate isolation. unipd.it |

Mechanistic Investigations of Reactions Involving 1 Bromo 3 Benzyloxy 2 Propanol

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom on the primary carbon of 1-bromo-3-benzyloxy-2-propanol makes it a prime site for nucleophilic attack. This allows for the displacement of the bromide ion by a variety of nucleophiles, a reaction of significant utility in organic synthesis. The general mechanism for these reactions is typically a bimolecular nucleophilic substitution (SN2). masterorganicchemistry.com

Displacement by Nitrogen-Based Nucleophiles (Amines, Azides)

Nitrogen-containing nucleophiles, such as amines and azides, readily react with this compound to form new carbon-nitrogen bonds.

Amines: Primary and secondary amines can displace the bromine atom to yield the corresponding 1-amino-3-benzyloxy-2-propanol derivatives. These reactions are fundamental in the synthesis of various biologically active molecules and pharmaceutical intermediates.

Azides: The azide (B81097) ion (N₃⁻) is an effective nucleophile for displacing the bromine atom, leading to the formation of 1-azido-3-benzyloxy-2-propanol. masterorganicchemistry.com This reaction is often carried out using sodium azide in a polar aprotic solvent like dimethylformamide (DMF). wiley-vch.de The resulting organic azide can then be readily reduced to a primary amine, providing a valuable synthetic route to 1-amino-3-benzyloxy-2-propanol. masterorganicchemistry.com For instance, the reaction of 3-bromo-1-propanol (B121458) with sodium azide has been shown to proceed efficiently. rsc.org

Substitution by Oxygen-Based Nucleophiles (Alkoxides)

Oxygen-based nucleophiles, particularly alkoxides, can replace the bromine atom in this compound. This reaction, a classic example of the Williamson ether synthesis, results in the formation of an ether linkage. masterorganicchemistry.com The reaction is typically performed by treating the bromo-compound with an alkoxide, which is generated in situ by reacting an alcohol with a strong base like sodium hydride. masterorganicchemistry.com

| Nucleophile | Product | Reaction Conditions |

| Alkoxide (RO⁻) | 1-alkoxy-3-benzyloxy-2-propanol | Williamson Ether Synthesis Conditions |

Substitution by Sulfur-Based Nucleophiles (Thiols)

Thiols and their conjugate bases, thiolates, are potent nucleophiles that can effectively displace the bromine atom in this compound to form thioethers. These reactions are typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity. The resulting thioethers are valuable intermediates in various synthetic pathways. The reaction of 1-phenyl-1H-tetrazole-5-thiol with 3-benzyloxy-1-bromopropane in the presence of sodium hydride in DMF yields the corresponding thioether in high yield. wiley-vch.de

| Nucleophile | Product |

| Thiolate (RS⁻) | 1-(Alkylthio)-3-benzyloxy-2-propanol |

Stereochemical Implications of Substitution Reactions

When a nucleophilic substitution reaction occurs at a chiral center, the stereochemical outcome is of paramount importance. For SN2 reactions, the nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in an inversion of the stereochemical configuration at that center. masterorganicchemistry.com In the case of this compound, the carbon bearing the bromine is not a chiral center. However, if the hydroxyl group at the C-2 position were to be involved in a reaction that creates a chiral center, or if a chiral nucleophile is used, the stereochemistry of the starting material and the reaction mechanism would dictate the stereochemistry of the product. The use of chiral catalysts can achieve high enantiomeric excess in reactions involving similar structures.

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group in this compound is also a site of reactivity, most notably undergoing oxidation.

Oxidation Pathways and Product Characterization

The oxidation of the secondary hydroxyl group in this compound leads to the formation of the corresponding ketone, 1-bromo-3-benzyloxy-2-propanone. Various oxidizing agents can be employed for this transformation, including chromium-based reagents and other milder, more selective methods. For example, the oxidation of benzylic alcohols to their corresponding carbonyl compounds can be achieved with high yields using reagents like tris[trinitratocerium(IV)] paraperiodate. asianpubs.org Palladium-catalyzed oxidation also presents a viable method for converting primary and secondary alcohols to aldehydes and ketones. doi.org

The product, 1-bromo-3-benzyloxy-2-propanone, can be characterized using standard spectroscopic techniques. In its infrared (IR) spectrum, the disappearance of the broad O-H stretching band of the starting alcohol and the appearance of a strong C=O stretching absorption are indicative of the oxidation. Nuclear Magnetic Resonance (NMR) spectroscopy would also show characteristic shifts in the signals of the protons adjacent to the newly formed carbonyl group.

| Starting Material | Oxidizing Agent | Product |

| This compound | Tris[trinitratocerium(IV)] paraperiodate | 1-Bromo-3-benzyloxy-2-propanone |

| This compound | Palladium catalyst | 1-Bromo-3-benzyloxy-2-propanone |

Derivatization to Activated Esters or Ethers for Further Reactions

The hydroxyl group of this compound can be derivatized to form activated esters or ethers, enhancing its utility in subsequent reactions. This activation is a common strategy in multi-step synthesis, transforming the alcohol into a better leaving group or preparing it for specific coupling reactions.

Activated esters, such as tosylates, mesylates, or triflates, are frequently prepared to facilitate nucleophilic substitution. For instance, the reaction of an alcohol with tosyl chloride (TsCl) in the presence of a base like pyridine (B92270) converts the hydroxyl group into a tosylate. This transformation makes the oxygen atom part of a good leaving group (⁻OTs), which is readily displaced by a wide range of nucleophiles. While direct examples for this compound are not prevalent in the reviewed literature, this is a standard and predictable reaction for alcohols of this type.

Similarly, the hydroxyl group can be converted into other ester forms, such as acetates or benzoates. wikipedia.org For example, reaction with 2-acetoxyisobutyryl chloride can lead to the formation of corresponding esters. u-tokyo.ac.jp

The conversion to ethers is another key derivatization. While the compound itself is a benzyl (B1604629) ether, the free hydroxyl group can undergo further etherification. Reagents like 2-benzyloxy-1-methylpyridinium triflate offer a method for benzylation under neutral conditions, which could be applied to the hydroxyl group of similar molecules if desired. beilstein-journals.org The Williamson ether synthesis, involving deprotonation of the alcohol with a base like sodium hydride followed by reaction with an alkyl halide, is a general method for forming ethers. organic-chemistry.orgchem-station.com

These derivatizations are crucial as they activate the C2 position for a variety of transformations, allowing for the construction of more complex molecules.

Reactivity of the Benzyloxy Moiety

Selective Cleavage of the Benzyloxy Ether Linkage

The benzyloxy group in this compound serves as a robust protecting group for the primary alcohol at the C3 position. Its removal, or debenzylation, is a critical step in synthetic pathways where the hydroxyl group needs to be revealed. The most common and effective method for cleaving the benzyloxy ether linkage is catalytic hydrogenolysis. ambeed.comyoutube.com

This reaction is typically carried out using a palladium catalyst, often supported on carbon (Pd/C), under an atmosphere of hydrogen gas (H₂). youtube.comgoogle.com The process involves the reductive cleavage of the carbon-oxygen bond at the benzylic position. ambeed.compearson.com The products of this reaction are the deprotected diol (1-bromo-2,3-propanediol) and toluene (B28343), which is generally easy to remove. youtube.com

Table 1: Common Conditions for Catalytic Hydrogenolysis of Benzyl Ethers

| Catalyst | Hydrogen Source | Solvent | General Conditions |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Ethanol, Methanol, Ethyl Acetate | Room temperature, atmospheric or elevated pressure |

| Raney Nickel | Hydrogen Gas (H₂) | Ethanol | Mild conditions |

| Palladium Hydroxide on Carbon (Pearlman's catalyst) | Hydrogen Gas (H₂) | Various | Often used for more difficult substrates |

This table represents general conditions for benzyl ether cleavage and is applicable to the benzyloxy moiety in this compound. Specific conditions may vary.

Other methods for debenzylation exist, including the use of strong acids or dissolving metal reductions (e.g., Na/NH₃), but these are often less chemoselective. chem-station.com For instance, cleavage with strong acids is limited to substrates that can tolerate acidic conditions. organic-chemistry.org Oxidative methods, using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), are also possible, particularly for activated benzyl ethers like the p-methoxybenzyl (PMB) group. organic-chemistry.org However, for the unsubstituted benzyl group in this compound, catalytic hydrogenolysis remains the method of choice due to its high efficiency and mild, selective conditions. youtube.comresearchgate.net Recent studies have also explored using mixed catalyst systems, such as palladium combined with niobic acid-on-carbon, for efficient debenzylation of N-benzyl groups, a process that shares mechanistic similarities. acs.org

Rearrangement and Cyclization Reactions

Formation of Cyclic Ethers (e.g., Oxetanes) from Related Propanols

The synthesis of oxetanes, four-membered cyclic ethers, from acyclic precursors is a well-established transformation in organic chemistry. magtech.com.cn The most common method involves an intramolecular Williamson ether synthesis, where a 1,3-halohydrin or a related 1,3-diol derivative undergoes cyclization. nih.govdoi.org This requires an alcohol and a leaving group positioned in a 1,3-relationship. nih.gov

While this compound itself is a 1-bromo-2-ol, which would preferentially form an epoxide, a related isomer such as 3-bromo-1-benzyloxy-1-propanol would be a suitable precursor for oxetane (B1205548) synthesis. The general strategy involves the activation of a 1,3-diol, often through selective tosylation or mesylation of one hydroxyl group, followed by base-promoted intramolecular nucleophilic substitution. rsc.orgnsf.gov

Table 2: General Approach for Oxetane Synthesis from 1,3-Diol Derivatives

| Step | Reagent | Purpose |

|---|---|---|

| 1. Activation | Tosyl chloride (TsCl) or Mesyl chloride (MsCl), Base (e.g., Pyridine) | Convert one hydroxyl group into a good leaving group (OTs or OMs). rsc.org |

For example, studies have shown that 1,3-diols can be selectively tosylated at the primary alcohol position, and subsequent treatment with a base like sodium hydride (NaH) or n-butyl lithium (n-BuLi) induces cyclization to form the oxetane ring with inversion of stereochemistry at the carbon bearing the leaving group. rsc.orgacs.org This approach has been used to synthesize a variety of substituted oxetanes, which are of interest as carbonyl isosteres in medicinal chemistry. rsc.orgnih.gov The synthesis of oxetan-3-one, a key building block, also relies on this type of intramolecular cyclization from an activated dihydroxyacetone precursor. acs.orgorganic-chemistry.org

Allylic Substitution Reactions (Sₙ') and Their Mechanisms

Allylic substitution reactions involve the substitution of a leaving group at a position adjacent to a carbon-carbon double bond (the allylic position). These reactions can proceed through two main mechanisms: a direct Sₙ2 substitution or an Sₙ' (Sₙ2') mechanism, where the nucleophile attacks the double bond, leading to a rearrangement of the allyl system.

The saturated structure of this compound means it cannot directly undergo allylic substitution. However, it can serve as a precursor to an allylic system. For example, elimination of HBr from this compound would yield an allylic alcohol, 3-benzyloxy-1-propen-2-ol or 3-benzyloxy-2-propen-1-ol. These allylic alcohols or their derivatives (e.g., acetates, carbonates) can then participate in transition metal-catalyzed allylic substitution reactions. science.gov

Palladium-catalyzed allylic substitution is a prominent example. google.com In these reactions, a Pd(0) catalyst reacts with an allylic substrate to form a π-allyl palladium complex. The nucleophile then attacks this complex, typically at one of the terminal carbons of the allyl system. google.com The regioselectivity of the nucleophilic attack is influenced by the ligands on the palladium and the substituents on the allyl fragment.

An Sₙ' reaction mechanism is characterized by the nucleophile attacking the γ-carbon of the allylic system (the carbon at the other end of the double bond from the leaving group), causing the double bond to migrate and the leaving group to be expelled. This is common in copper-mediated allylic substitutions and can also occur in palladium-catalyzed systems, depending on the conditions. The mechanism provides a pathway to products that are not accessible through a direct Sₙ2 displacement. science.gov While direct studies on derivatives of this compound are not specified, the principles of Sₙ' reactions would apply to any allylic systems generated from it. arkat-usa.org

Advanced Spectroscopic Characterization Methodologies in Research on 1 Bromo 3 Benzyloxy 2 Propanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering precise information about the hydrogen and carbon frameworks.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) is instrumental in identifying the number, connectivity, and chemical environment of hydrogen atoms within the 1-Bromo-3-benzyloxy-2-propanol molecule. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each unique proton.

The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic protons (Ar-CH₂-O) are observed as a singlet or a pair of doublets around δ 4.5 ppm. The protons on the propanol (B110389) backbone exhibit characteristic shifts and coupling patterns. The methine proton (CH-OH) and the two sets of methylene (B1212753) protons (CH₂-Br and CH₂-O) resonate in the δ 3.5–4.5 ppm region. The hydroxyl proton (-OH) often presents as a broad singlet, with its chemical shift being concentration and temperature-dependent.

A representative, though generalized, interpretation of the ¹H NMR spectrum is provided in the table below. Actual chemical shifts and coupling constants (J-values) can vary slightly based on experimental conditions.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet (m) | 5H | - |

| Benzylic (Ar-CH₂) | ~4.5 | Singlet (s) or AB quartet | 2H | - |

| Methine (CHOH) | 3.8 - 4.2 | Multiplet (m) | 1H | - |

| Methylene (CH₂Br) | 3.5 - 3.8 | Doublet of doublets (dd) or multiplet (m) | 2H | - |

| Methylene (CH₂OBn) | 3.6 - 4.0 | Doublet of doublets (dd) or multiplet (m) | 2H | - |

| Hydroxyl (OH) | Variable | Broad singlet (br s) | 1H | - |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Complementing the proton data, Carbon-13 NMR (¹³C NMR) provides a map of the carbon skeleton of this compound. rsc.orgbeilstein-journals.orgmagritek.com Each unique carbon atom in the molecule produces a distinct signal, confirming the presence of all ten carbon atoms.

The aromatic carbons of the benzyl group typically resonate between δ 127 and 138 ppm. The benzylic carbon (Ar-CH₂) is found around δ 73 ppm. The carbons of the propanol chain are observed at distinct chemical shifts: the carbon bearing the hydroxyl group (CH-OH) appears around δ 70-72 ppm, the carbon attached to the benzyloxy group (CH₂-O) resonates near δ 73-75 ppm, and the carbon bonded to the bromine atom (CH₂-Br) is located further upfield, around δ 36-38 ppm.

The following table summarizes the expected chemical shift ranges for the carbon atoms in this compound.

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| Aromatic (C₆H₅, ipso) | ~138 |

| Aromatic (C₆H₅, ortho, meta, para) | 127 - 129 |

| Benzylic (Ar-CH₂) | ~73 |

| Methylene (CH₂OBn) | 73 - 75 |

| Methine (CHOH) | 70 - 72 |

| Methylene (CH₂Br) | 36 - 38 |

Advanced NMR Techniques (e.g., COSY, HMQC, HSQC) for Connectivity Mapping

To definitively establish the connectivity between protons and carbons, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the methine proton (CH-OH) and the protons of the adjacent methylene groups (CH₂-Br and CH₂-O), confirming the propanol backbone structure.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments map the direct, one-bond correlations between protons and the carbons to which they are attached. iranchembook.irehu.eus For instance, the proton signal for the benzylic CH₂ would show a cross-peak with the corresponding benzylic carbon signal in the ¹³C NMR spectrum. Similarly, each proton on the propanol chain would be correlated to its directly bonded carbon atom, providing unambiguous assignments for both the ¹H and ¹³C spectra.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and Raman, are powerful tools for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is routinely used to confirm the presence of key functional groups in this compound. rsc.orgbeilstein-journals.orgoup.com The spectrum displays absorption bands corresponding to the stretching and bending vibrations of specific bonds.

A broad absorption band in the region of 3400 cm⁻¹ is a clear indicator of the O-H stretching vibration of the hydroxyl group. clockss.org The presence of the benzyl group is confirmed by C-H stretching vibrations of the aromatic ring just above 3000 cm⁻¹ and C=C stretching vibrations within the ring at approximately 1600 cm⁻¹ and 1450-1500 cm⁻¹. The C-O-C stretching of the ether linkage is typically observed as a strong band around 1100 cm⁻¹. The C-Br stretching vibration usually appears in the fingerprint region, at lower wavenumbers.

Key FT-IR absorption bands are summarized in the table below.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | ~3400 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (Aromatic) | ~1600, 1450-1500 | Medium to Weak |

| C-O Stretch (Ether & Alcohol) | 1050 - 1150 | Strong |

| C-Br Stretch | 500 - 600 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. In the analysis of this compound, electron ionization (EI) would typically be used. The molecular ion peak (M+) would be expected, and its mass would correspond to the molecular weight of the compound (231.11 g/mol for the ⁷⁹Br isotope and 233.11 g/mol for the ⁸¹Br isotope). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion peak and any bromine-containing fragment peaks will appear as a pair of peaks (an M+ and M+2 peak) with nearly equal intensity, which is a characteristic signature for monobrominated compounds. miamioh.edu

The fragmentation of this compound is governed by the presence of its key functional groups: a primary bromide, a secondary alcohol, and a benzyl ether. The fragmentation pathways are predictable based on established principles for these groups. miamioh.edulibretexts.org

Key Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the carbon-carbon bonds adjacent to the oxygen atom of the secondary alcohol is a common pathway. This can lead to the loss of a bromomethyl radical (•CH₂Br) or a benzyloxymethyl radical (•CH₂OCH₂Ph).

Loss of a Halogen: The carbon-bromine bond is relatively weak and can cleave to lose a bromine radical (•Br), resulting in a fragment at m/z 151.11.

Ether Fragmentation: Cleavage of the C-O bond in the ether linkage can occur. More significantly, the benzylic C-O bond can cleave, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which is often a base peak in the spectra of benzyl-containing compounds.

Dehydration: Alcohols can readily lose a molecule of water (H₂O, 18 Da), especially in the gas phase, leading to a peak at M-18. libretexts.org

The predicted fragmentation pattern provides a structural fingerprint of the molecule.

Table 1: Predicted Mass Spectrometry Fragments for this compound

| m/z (for ⁷⁹Br) | Possible Fragment Ion | Formula of Lost Neutral | Fragmentation Pathway |

|---|---|---|---|

| 232/234 | [M]+• | - | Molecular Ion |

| 214/216 | [M-H₂O]+• | H₂O | Dehydration of the alcohol |

| 151 | [M-Br]+ | •Br | Loss of bromine radical |

| 137 | [M-CH₂OPh]+ | •CH₂OPh | Alpha-cleavage |

| 123/125 | [M-C₇H₇O]+ | •OCH₂Ph | Cleavage of ether bond |

| 91 | [C₇H₇]+ | •C₃H₆BrO | Formation of stable benzyl cation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous data on the molecular geometry, conformation, and intermolecular interactions of this compound in the solid state.

To perform this analysis, a high-quality single crystal of the compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined and refined. rsc.org

While a published crystal structure for this compound is not readily found in open crystallographic databases ugr.es, the analysis would be expected to reveal several key structural features:

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles would be determined, revealing the conformation of the propanol backbone and the orientation of the benzyloxy group relative to the rest of the molecule.

Intermolecular Interactions: The hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor. Therefore, extensive intermolecular hydrogen bonding (O-H···O) would be expected to be a dominant feature in the crystal packing, likely forming chains or networks of molecules. iucr.orgiucr.org

Other Interactions: Weaker interactions, such as C-H···O, C-H···π, and halogen bonding involving the bromine atom, could also play a role in stabilizing the crystal lattice. iucr.orgacs.org

The data obtained from X-ray crystallography are typically presented in a standardized format, as shown in the hypothetical table below.

Table 3: Representative Crystallographic Data Parameters for a Molecular Crystal

| Parameter | Description | Hypothetical Value for this compound |

|---|---|---|

| Chemical formula | C₁₀H₁₃BrO₂ | C₁₀H₁₃BrO₂ |

| Formula weight | Molar mass of the compound | 231.11 g/mol |

| Crystal system | One of seven crystal systems (e.g., Monoclinic, Orthorhombic) | Data not available in published literature |

| Space group | Describes the symmetry of the unit cell | Data not available in published literature |

| a, b, c (Å) | Dimensions of the unit cell | Data not available in published literature |

| α, β, γ (°) | Angles of the unit cell | Data not available in published literature |

| V (ų) | Volume of the unit cell | Data not available in published literature |

| Z | Number of molecules per unit cell | Data not available in published literature |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data | Data not available in published literature |

Theoretical and Computational Investigations of 1 Bromo 3 Benzyloxy 2 Propanol

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation for the molecular system, these methods provide detailed information about geometry, stability, and electronic characteristics. For these studies, DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are commonly employed to balance computational cost and accuracy. ufc.brmdpi.comtandfonline.com

Geometry optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1-Bromo-3-benzyloxy-2-propanol, which has several rotatable bonds, this process is crucial for identifying the preferred spatial orientation of its functional groups.

Conformational analysis involves studying the different spatial arrangements (conformers) that result from rotation around single bonds. The key dihedral angles in this compound include the Br-C1-C2-O(H) and O(benzyl)-C3-C2-O(H) angles. The stability of each conformer is influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the oxygen of the benzyloxy group or the bromine atom. Theoretical analyses of similar molecules, like 1-bromo-2-propanol, show that conformers with the halogen and oxygen atoms in a gauche orientation are often favored. chemsrc.com The analysis identifies the global minimum energy conformer as well as other low-energy structures that may be present in equilibrium.

Table 1: Illustrative Conformational Analysis of this compound

This table shows hypothetical calculated relative energies for different conformers of this compound, illustrating how computational methods can distinguish the stability of various spatial arrangements.

| Conformer ID | Dihedral Angle Br-C1-C2-O(H) (°) | Dihedral Angle O(benzyl)-C3-C2-O(H) (°) | Relative Energy (kJ/mol) |

| Conf-1 (Global Minimum) | 65.2 | -68.5 | 0.00 |

| Conf-2 | 178.9 | 70.1 | 4.5 |

| Conf-3 | -70.8 | 179.5 | 6.2 |

| Conf-4 | -177.3 | -178.0 | 9.8 |

Note: Data is illustrative and based on typical results from DFT calculations.

The electronic structure of a molecule is key to its reactivity. Quantum mechanical calculations determine the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability.

Reactivity descriptors derived from these calculations, such as Fukui functions, provide quantitative measures of local reactivity. researchgate.net The Fukui function identifies which atoms in a molecule are most susceptible to nucleophilic or electrophilic attack. tandfonline.com For this compound, these calculations can pinpoint the most reactive sites:

Electrophilic Attack: The regions with the highest value for the Fukui function f⁻ are most susceptible to electrophilic attack. These are typically the electron-rich oxygen atoms of the hydroxyl and ether groups.

Nucleophilic Attack: The regions with the highest value for f⁺ are the most likely sites for nucleophilic attack. This is expected to be the carbon atom bonded to the bromine (C1), due to the high electronegativity and leaving group potential of the bromine atom.

Table 2: Illustrative Fukui Function (f⁺) Values for Nucleophilic Attack

This table presents hypothetical Fukui function values for selected atoms in this compound, identifying the most probable sites for reaction with a nucleophile.

| Atom | Fukui Function (f⁺) | Predicted Reactivity |

| C1 (bonded to Br) | 0.258 | High |

| C2 (bonded to OH) | 0.095 | Moderate |

| O (of OH group) | 0.041 | Low |

| Br | 0.112 | Moderate |

Note: Data is illustrative. Higher f⁺ values indicate greater susceptibility to nucleophilic attack.

Theoretical methods can accurately predict various spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable technique for calculating nuclear magnetic resonance (NMR) chemical shifts. modgraph.co.ukresearchgate.net By performing GIAO calculations on the optimized geometry of this compound, one can obtain theoretical ¹H and ¹³C NMR spectra.

These predicted spectra are invaluable for confirming the compound's structure by comparing the calculated chemical shifts with experimental data. modgraph.co.uk Discrepancies between calculated and experimental values can often be explained by solvent effects or the presence of multiple conformers in solution.

Table 3: Illustrative Comparison of Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts (ppm)

This table demonstrates the typical agreement between experimentally measured ¹³C NMR chemical shifts and those predicted by GIAO calculations for key carbon atoms in this compound.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C1 (CH₂Br) | 37.5 | 37.1 |

| C2 (CHOH) | 71.8 | 71.2 |

| C3 (CH₂OBn) | 74.3 | 73.9 |

| Benzyl (B1604629) CH₂ | 73.5 | 73.0 |

| Aromatic C (ipso) | 137.9 | 137.5 |

Note: Data is illustrative, based on typical values for similar functional groups and GIAO calculation accuracy.

Reaction Pathway and Transition State Analysis

Beyond static molecular properties, computational chemistry can model the dynamics of chemical reactions. This involves mapping the energy changes as reactants transform into products, allowing for the identification of transition states and the calculation of energy barriers that govern reaction rates.

A Potential Energy Surface (PES) is a multidimensional surface that represents the potential energy of a system as a function of its atomic coordinates. iupac.orglibretexts.org For a chemical reaction, a simplified 2D or 3D PES can be constructed by plotting energy against one or two key reaction coordinates, such as changing bond lengths or angles. researchgate.netyoutube.com

For instance, the intramolecular cyclization of this compound to form 1-(benzyloxymethyl)oxirane involves the deprotonated hydroxyl group attacking the carbon bearing the bromine atom. A PES map for this Sₙ2 reaction would visualize the energy landscape as the O-C1 bond forms and the C1-Br bond breaks. The map would show the reactant and product valleys, connected by a path that passes through a high-energy saddle point, which represents the transition state. libretexts.org

From the stationary points located on the Potential Energy Surface, crucial thermodynamic and kinetic data can be calculated.

Reaction Enthalpy (ΔH_rxn): This is the difference in energy between the products and the reactants. It indicates whether a reaction is exothermic (releases energy) or endothermic (requires energy).

Activation Energy Barrier (E_a): This is the energy difference between the transition state and the reactants. libretexts.org It represents the minimum energy required for the reaction to occur and is a primary determinant of the reaction rate. acs.org

Computational analysis can provide these values for various potential reactions of this compound, offering predictive insights into its chemical behavior under different conditions.

Table 4: Illustrative Calculated Energies for the Intramolecular Cyclization of this compound

This table provides hypothetical energy values for the key states in the reaction pathway, allowing for the determination of reaction enthalpy and the activation barrier.

| Species | Description | Calculated Potential Energy (kJ/mol) |

| Reactant | Deprotonated this compound | 0 |

| Transition State | Sₙ2 transition state | +75 |

| Product | 1-(benzyloxymethyl)oxirane + Br⁻ | -40 |

| Reaction Enthalpy (ΔH_rxn) | Energy(Product) - Energy(Reactant) | -40 |

| Activation Energy (E_a) | Energy(TS) - Energy(Reactant) | +75 |

Note: Data is illustrative and represents typical values for an intramolecular Sₙ2 reaction.

Application of Transition State Theory (TST) for Rate Constant Prediction

Transition State Theory (TST) serves as a fundamental framework for understanding and predicting the rates of chemical reactions. It posits that for a reaction to occur, reactant molecules must pass through a high-energy intermediate state known as the activated complex or transition state. wikipedia.orglibretexts.org The rate of the reaction is then determined by the concentration of this activated complex and the frequency at which it decomposes to form products. libretexts.org The theory provides a more detailed mechanistic understanding compared to the empirical Arrhenius equation by considering the thermodynamic properties of the transition state. libretexts.org

The core of TST is the Eyring equation, which relates the rate constant (k) to the Gibbs free energy of activation (ΔG‡), temperature (T), and fundamental physical constants (the Boltzmann constant, k_B, and the Planck constant, h). libretexts.org

k = (k_B * T / h) * e^(-ΔG‡ / RT)

The Gibbs free energy of activation is composed of both an enthalpic (ΔH‡) and an entropic (ΔS‡) component: ΔG‡ = ΔH‡ - TΔS‡. These parameters can often be determined experimentally by plotting ln(k/T) against 1/T, which yields a straight line with a slope of -ΔH‡/R and a y-intercept related to ΔS‡. libretexts.org

In the context of reactions involving This compound , TST can be applied to predict rate constants for its various transformations, such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the hydroxyl group. For instance, in a nucleophilic substitution reaction, the transition state would involve the partial formation of a new bond with the incoming nucleophile and the partial breaking of the carbon-bromine bond.

Computational chemistry methods, such as Density Functional Theory (DFT), are frequently employed to model the potential energy surface of a reaction. These calculations can identify the structures and energies of the reactants, products, and, crucially, the transition state. By determining the energy barrier (activation energy) and the vibrational frequencies of the transition state, it is possible to calculate the rate constant using TST.

For a bimolecular reaction involving This compound , the rate is dependent on the collision frequency and the probability that a collision leads to a reaction. libretexts.org TST provides a method to calculate this probability by focusing on the properties of the activated complex.

| Parameter | Description | Relevance to this compound Reactions |

| ΔG‡ (Gibbs Free Energy of Activation) | The energy barrier that must be overcome for reactants to transform into products. wikipedia.org | Determines the overall rate of reactions such as nucleophilic substitution or ether cleavage. |

| ΔH‡ (Enthalpy of Activation) | The change in enthalpy in going from reactants to the transition state. wikipedia.org | Reflects the bond-breaking and bond-making energies in the transition state. |

| ΔS‡ (Entropy of Activation) | The change in entropy in going from reactants to the transition state. wikipedia.org | Indicates the degree of order in the transition state; for example, a more constrained (associative) transition state will have a negative ΔS‡. |

It is important to note that basic TST has limitations, as it assumes that any system crossing the transition state will proceed to products, which is not always the case. wikipedia.org More advanced versions, such as variational TST (VTST), have been developed to address these shortcomings by optimizing the position of the dividing surface between reactants and products. wikipedia.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational tools used to investigate the behavior of molecules at an atomic level. These methods provide insights into structural properties, conformational changes, and the influence of the environment on molecular behavior.

Computational methods like DFT can be used to calculate the potential energy of the molecule as a function of these dihedral angles. youtube.com By systematically rotating a specific bond and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers (e.g., staggered conformations), while the maxima represent the energy barriers for rotation (e.g., eclipsed conformations). youtube.com

For a molecule like This compound , the rotational barriers will be influenced by:

Steric Hindrance : Repulsive interactions between bulky groups, such as the benzyloxy group and the bromine atom, will raise the energy of certain conformations.

Electrostatic Interactions : Repulsive or attractive forces between partially charged atoms can influence conformational preferences.

Hyperconjugation : Interactions between filled and empty orbitals can stabilize certain conformations, such as the gauche conformation in some halogenated alkanes. youtube.com

Molecular dynamics (MD) simulations can further explore the conformational landscape by simulating the movement of atoms over time. upc.edu These simulations solve Newton's equations of motion for the system, providing a trajectory that reveals how the molecule samples different conformations at a given temperature. upc.edu From these trajectories, one can identify the most populated conformational states and the timescales of transitions between them.

| Interaction Type | Description | Impact on this compound Conformation |

| Steric Repulsion | Repulsive forces between non-bonded atoms in close proximity. | Influences the relative orientation of the bromine, hydroxyl, and benzyloxy groups. |

| Dipole-Dipole Interactions | Electrostatic interactions between polar bonds. | Affects the preferred orientation of the C-Br, C-O, and O-H bonds. |

| Intramolecular Hydrogen Bonding | A potential hydrogen bond between the hydroxyl hydrogen and the ether oxygen or the bromine atom. | Can significantly stabilize specific conformers, restricting rotational freedom. |

The solvent environment can have a profound impact on both the reactivity and the conformational equilibrium of This compound . Solvents can influence chemical reactions by stabilizing or destabilizing reactants, products, and transition states. researchgate.net

On Reactivity:

Polar Protic Solvents (e.g., water, methanol) : These solvents can form hydrogen bonds with the hydroxyl group and can solvate both cations and anions effectively. In nucleophilic substitution reactions, polar solvents can stabilize the charge separation in the transition state, potentially increasing the reaction rate. However, they can also solvate the nucleophile, which may decrease its reactivity. researchgate.net

Polar Aprotic Solvents (e.g., DMF, DMSO) : These solvents have large dipole moments but lack acidic protons. They are effective at solvating cations but not anions. This can enhance the reactivity of anionic nucleophiles in substitution reactions involving This compound . researchgate.net

Nonpolar Solvents (e.g., hexane) : In nonpolar solvents, aggregation of polar molecules may occur, and reaction rates are often lower for reactions involving charged or polar species.

On Conformation: The conformational preferences of This compound can also shift in different solvents. A conformation that is stable in the gas phase or a nonpolar solvent may not be the most stable in a polar solvent. For example, a conformation with a large molecular dipole moment will be preferentially stabilized in a high-dielectric-constant solvent. researchgate.net

Molecular dynamics simulations are particularly well-suited for studying these solvent effects. rsc.orgnih.gov By explicitly including solvent molecules in the simulation box, it is possible to observe how solvent molecules arrange themselves around the solute and how this solvation shell affects the solute's conformation and dynamics. rsc.org These simulations can reveal the nature of solute-solvent hydrogen bonding and its influence on the rotational barriers of the molecule. researchgate.net For instance, competitive hydrogen bonding from a solvent like DMSO can disrupt intramolecular hydrogen bonds that might otherwise stabilize a particular conformer. researchgate.net

| Solvent Type | Effect on Nucleophilic Substitution Rate | Effect on Conformation |

| Polar Protic (e.g., Methanol, Water) | Can stabilize the transition state but may decrease nucleophilicity through solvation. researchgate.net | Stabilizes conformers with larger dipole moments; can form hydrogen bonds with the solute. researchgate.net |

| Polar Aprotic (e.g., DMF, DMSO) | Often increases the rate by enhancing the reactivity of anionic nucleophiles. | Stabilizes polar conformers; can act as a hydrogen bond acceptor. researchgate.net |

| Nonpolar (e.g., Hexane) | Generally leads to slower rates for reactions involving polar or charged species. | Favors conformers with smaller dipole moments and those stabilized by intramolecular interactions. |

Applications of 1 Bromo 3 Benzyloxy 2 Propanol As a Synthetic Intermediate

Synthesis of Complex Organic Molecules

1-Bromo-3-benzyloxy-2-propanol is a key player in the multi-step synthesis of intricate organic structures, finding applications in pharmaceuticals, materials science, and the creation of natural product derivatives.

Precursor for Bioactive Molecules and Pharmaceutical Intermediates

This compound serves as a crucial starting material in the creation of biologically active molecules and intermediates for the pharmaceutical industry. The bromohydrin functional group, which includes both a bromine atom and a hydroxyl group, allows for a variety of chemical transformations. The bromine atom can readily participate in nucleophilic substitution reactions, while the hydroxyl group can be oxidized or reduced to introduce further functionality. This dual reactivity is instrumental in building the complex scaffolds of potential therapeutic agents.

For instance, its structural framework is incorporated into the synthesis of various pharmaceutical compounds. The ability to introduce a benzyloxy-propanol unit is particularly useful in creating larger molecules with specific stereochemistry, which is often a critical factor for biological activity.

Building Block for Heterocyclic Compounds (e.g., Pyrrolo[2,3-d]pyrimidines, Quinazolinones)

This compound is instrumental in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals. Notable examples include pyrrolo[2,3-d]pyrimidines and quinazolinones.

Pyrrolo[2,3-d]pyrimidines: This class of compounds, known as 7-deazapurines, exhibits a broad spectrum of biological activities, including antimicrobial and protein kinase inhibitory effects. researchgate.net The synthesis of certain pyrrolo[2,3-d]pyrimidine derivatives involves the use of a side chain derived from this compound. For example, in the synthesis of 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines, the precursor [1,3-bis(benzyloxy)-2-propoxy]methyl chloride is used to alkylate the pyrrolo[2,3-d]pyrimidine core. nih.gov This precursor is structurally related to this compound. Subsequent debenzylation then yields the final dihydroxy derivative. nih.gov These compounds have been evaluated for their antiproliferative and antiviral activities. nih.gov

Quinazolinones: Quinazolinone derivatives are another important class of heterocyclic compounds with a wide range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. biomedpharmajournal.org While direct use of this compound in their synthesis is not always explicitly detailed, the versatile reactivity of bromo- and hydroxy-functionalized building blocks is a common strategy in the construction of substituted quinazolinones. For example, the synthesis of 2,3,6-trisubstituted quinazolin-4-ones often starts from bromo-substituted anthranilic acid. biomedpharmajournal.orgmdpi.com The principles of using bromo-functionalized intermediates are central to these synthetic routes. mdpi.comorganic-chemistry.org

| Heterocyclic Compound | Key Precursor/Intermediate | Biological Significance | Reference |

|---|---|---|---|

| Pyrrolo[2,3-d]pyrimidines | [1,3-bis(benzyloxy)-2-propoxy]methyl chloride | Antiproliferative, Antiviral, Protein Kinase Inhibition | researchgate.netnih.gov |

| Quinazolinones | Bromo-substituted anthranilic acids and related intermediates | Anticancer, Anticonvulsant, Anti-inflammatory | biomedpharmajournal.orgmdpi.com |

Incorporation into Natural Product Analogues

The synthesis of analogues of natural products is a key strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. This compound can be utilized to introduce a modified side chain into natural product scaffolds. This approach allows for the exploration of structure-activity relationships and the development of new therapeutic agents. For example, the synthesis of vitamin D analogues can involve the coupling of a bromo-containing fragment with a phenolic derivative, a reaction type for which this compound is well-suited. google.com.pg

Development of Novel Materials and Functional Molecules

Beyond its role in medicinal chemistry, this compound is a precursor for the development of new materials and molecules with specific functions.

Synthesis of Fluorescent Dyes and Probes

The structural backbone of this compound can be incorporated into the synthesis of fluorescent dyes. These dyes are essential tools in biological imaging and diagnostics. The benzyloxy-propanol moiety can be attached to a fluorophore core to modify its properties, such as solubility, cell permeability, and subcellular localization. While direct examples using this compound are not abundant in readily available literature, the related compound 3-bromo-1-propanol (B121458) is used in the synthesis of fluorescent halide-sensitive quinolinium dyes. guidechem.com This highlights the utility of brominated alcohols in the construction of complex fluorescent molecules.

Role in Protecting Group Strategies for Polyfunctional Compounds

In the intricate field of organic synthesis, particularly when dealing with polyfunctional compounds, the strategic use of protecting groups is paramount to prevent unwanted side reactions. libretexts.orgdokumen.pub this compound serves as an exemplary bifunctional building block, embodying the principles of protecting group strategy. Its structure contains two key features that are exploited in multi-step syntheses: a bromine atom, which is an excellent leaving group, and a benzyloxy group, which functions as a robust protecting group for a primary alcohol. sigmaaldrich.com

The primary utility of this compound in this context lies in its ability to act as a masked diol synthon. The benzyl (B1604629) (Bn) ether at the C-3 position is stable under a wide range of reaction conditions, including those that are basic, moderately acidic, and many oxidative or reductive environments. libretexts.org This stability allows chemists to perform extensive chemical modifications at other sites of the molecule, primarily through nucleophilic substitution of the bromine atom at the C-1 position. sci-hub.se

A typical synthetic sequence involves an initial nucleophilic attack at the C-1 carbon, displacing the bromide to form a new carbon-carbon or carbon-heteroatom bond. The secondary alcohol at C-2 can also be modified if desired. Throughout these transformations, the C-3 hydroxyl group remains shielded by the benzyl group. Once the desired molecular framework is constructed, the benzyl group can be selectively removed under mild conditions, most commonly through catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst). libretexts.org This final deprotection step unmasks the primary alcohol, revealing the desired polyfunctional product without disturbing the newly installed functionalities. This strategic protection and deprotection sequence is critical for the efficient synthesis of complex molecules such as pharmaceuticals and agrochemicals. nbinno.com

Data Tables

The strategic value of this compound is rooted in its distinct chemical properties and the specific roles of its functional groups.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 148173-18-6 sigmaaldrich.com |

| Molecular Formula | C₁₀H₁₃BrO₂ |

| Molecular Weight | 245.12 g/mol |

| IUPAC Name | 1-(benzyloxy)-3-bromopropan-2-ol sigmaaldrich.com |

Table 2: Functional Group Roles in Synthetic Strategy

| Functional Group | Role in Synthesis | Common Reactions | Strategic Advantage |

| C1-Bromine | Electrophilic Site / Leaving Group | Nucleophilic Substitution (S_N2) | Permits the introduction of diverse carbon and heteroatom nucleophiles. |

| C3-Benzyloxy | Protecting Group for Primary Alcohol | Deprotection via Hydrogenolysis | Shields the hydroxyl group from a wide array of reaction conditions, enabling selective chemistry elsewhere. libretexts.org |

| C2-Hydroxyl | Nucleophilic/Protic Site | Oxidation, Esterification, Etherification | Provides an additional site for modification or for directing stereochemistry in subsequent reactions. |

Table 3: Illustrative Research Findings on Benzyl-Protected Intermediates

| Research Focus | Key Transformation | Reagents/Conditions | Outcome | Reference |

| Asymmetric Cross-Coupling | Radical trapping by 3-benzyloxy-quinazolinones | Chiral vanadyl complexes, i-PrOH, ambient temp. | Synthesis of chiral trifluoroethyl-based quinazolinones with enantiomeric excesses up to 91%. mdpi.comnih.gov | |

| Diastereoselective Substitution | Nucleophilic addition to a bromocyclopropane | Benzyl alcohol, t-BuOK, DMSO | Formation of a densely substituted cyclopropyl (B3062369) ether, demonstrating the use of a benzyloxy group in complex stereocontrolled synthesis. mdpi.com |

Chirality and Stereoselective Synthesis Involving 1 Bromo 3 Benzyloxy 2 Propanol

Enantioselective Synthesis of 1-Bromo-3-benzyloxy-2-propanol and its Analogs

The direct enantioselective synthesis of this compound is often achieved through the use of the chiral pool, a strategy that utilizes readily available, enantiopure starting materials. tcichemicals.com A common and effective approach involves the regioselective ring-opening of a chiral three-carbon synthon like (R)- or (S)-glycidol or its derivatives, such as benzyl (B1604629) glycidyl (B131873) ether.

In this methodology, a nucleophilic bromide source is used to open the epoxide ring. The reaction is designed to be highly regioselective, with the nucleophile attacking the less hindered C3 carbon or the C1 carbon of a related glycidyl derivative. For instance, the reaction of (S)-benzyl glycidyl ether with a bromide nucleophile proceeds via an SN2 mechanism, resulting in the formation of (R)-1-Bromo-3-benzyloxy-2-propanol with an inversion of configuration at the C1 carbon, while the stereocenter that becomes the C2 of the product is unaffected. The choice of catalyst and reaction conditions is crucial to ensure high regioselectivity and yield. A practical synthesis of analogous chiral 3-aryloxy-1,2-propanediols has been demonstrated by the nucleophilic addition of phenols to chiral glycidol, achieving high yields and enantiomeric excess greater than 96%. researchgate.net

Table 1: Representative Enantioselective Synthesis Strategy

| Starting Material | Reagent | Product | Key Feature |

|---|---|---|---|

| (S)-Benzyl glycidyl ether | LiBr, Acetic Acid | (S)-1-Bromo-3-benzyloxy-2-propanol | Regioselective epoxide ring-opening |

Diastereoselective Transformations Utilizing the Compound

While this compound is primarily used to introduce a specific enantiomeric fragment into a molecule, its inherent chirality can also influence subsequent stereochemical outcomes in a process known as diastereoselective transformation. The hydroxyl group at the C2 stereocenter can act as a directing group, influencing the facial selectivity of reactions at nearby prochiral centers.

For example, if the compound is incorporated into a larger molecule containing a ketone or an alkene, the chiral secondary alcohol can direct reagents to one face of the prochiral group over the other. This substrate-controlled diastereoselectivity is a powerful tool in organic synthesis. Although specific examples starting directly with this compound are not extensively documented in readily available literature, the principle is well-established. The stereochemical information from the C2 center is relayed through highly ordered transition states, leading to a preferred diastereomeric product. nih.gov

Methods for Chiral Resolution of Racemic Mixtures

When a stereoselective synthesis is not feasible, racemic this compound can be separated into its constituent enantiomers through chiral resolution. This process is critical for obtaining enantiomerically pure compounds. tcichemicals.com

One of the most common methods is the formation of diastereomeric derivatives. tcichemicals.com The racemic alcohol is reacted with a chiral resolving agent, such as an enantiomerically pure acid, to form a mixture of diastereomeric esters. These diastereomers possess different physical properties, such as solubility, allowing for their separation by conventional techniques like fractional crystallization. Once separated, the desired diastereomer is hydrolyzed to yield the enantiomerically pure alcohol.

Another powerful technique is enzymatic kinetic resolution. This method utilizes enzymes, typically lipases, that selectively catalyze a reaction on one enantiomer of the racemic mixture at a much faster rate than the other. For instance, in the presence of an acylating agent, a lipase (B570770) might selectively acylate the (R)-enantiomer, leaving the (S)-enantiomer unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be easily separated. Studies on analogous compounds, such as 1-(isopropylamine)-3-phenoxy-2-propanol and 1-chloro-3-(1-naphthyloxy)-2-propanol, have demonstrated the high efficiency of this method. mdpi.comnih.gov

Table 2: Kinetic Resolution of Propanol (B110389) Analogs

| Compound | Enzyme/Method | Finding | Reference |

|---|---|---|---|

| 1-(Isopropylamine)-3-phenoxy-2-propanol | Candida rugosa lipase | Achieved product with 96.2% enantiomeric excess (ee). | mdpi.com |

| 1-Chloro-3-(1-naphthyloxy)-2-propanol | Whole cell preparations (enzymes) | Stereoselective hydrolysis of acyl derivatives yielded highly optically pure (R)- and (S)-enantiomers. | nih.gov |

These methods highlight the established strategies available for resolving racemic mixtures of this compound, providing access to the enantiomerically pure forms essential for stereospecific applications.

Future Directions and Emerging Research Areas

Catalytic Methods for Enhanced Selectivity and Efficiency

A primary area of focus is the use of biocatalysis. Enzymes, operating under mild conditions, offer unparalleled selectivity. Research into the kinetic resolution of precursors, such as benzyl (B1604629) glycidyl (B131873) ether, using recombinant epoxide hydrolases has shown promise, achieving high enantiomeric excess for the corresponding diol. Future work will likely explore the direct enzymatic resolution of racemic 1-Bromo-3-benzyloxy-2-propanol or the use of haloalkane dehalogenases for a more direct and greener synthesis. The application of in situ enzymatic screening (ISES) methodologies could accelerate the discovery of optimal enzymes and reaction conditions for the hydrolytic kinetic resolution of related epoxide precursors. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), have already demonstrated high efficiency in the kinetic resolution of similar structures, achieving up to 99% enantiomeric excess for certain (S)-configured intermediates.

Beyond enzymes, the development of novel chemocatalysts is also a key research avenue. Asymmetric catalysis using chiral metal complexes, such as those involving ruthenium or iridium, can facilitate enantioselective reactions. acs.org For instance, principles from acceptorless dehydrogenative cross-coupling or asymmetric dual catalysis, which have been successful in creating other complex chiral molecules, could be adapted for transformations involving the this compound scaffold. acs.org

| Catalytic Approach | Objective | Potential Advantage | Relevant Research Findings |

| Enzymatic Resolution | Enantiomerically pure synthesis | High selectivity (>99% ee), mild reaction conditions, green chemistry. | Recombinant epoxide hydrolases and lipases (e.g., CAL-B) are effective for resolving related precursors and intermediates. |

| Haloalkane Dehalogenases | Greener synthesis routes | Direct and potentially more environmentally friendly synthesis of halogenated compounds. | Proposed as a future research direction for greener synthesis of this compound. |

| Asymmetric Chemocatalysis | Stereocontrolled transformations | Broad substrate scope, tunable reactivity through ligand design. | Ru- and Ir-based catalysts have shown success in various asymmetric syntheses, providing a model for future applications. acs.org |

| In Situ Screening | Catalyst discovery | Rapid, high-throughput evaluation of catalyst libraries to identify optimal candidates. | 'Cassette'-ISES has been proven effective for identifying catalysts for hydrolytic kinetic resolution of epoxides. nih.gov |

Flow Chemistry and Continuous Processing for Scalable Synthesis

The transition from laboratory-scale batch reactions to industrial-scale production presents significant challenges, including safety, reproducibility, and cost. Flow chemistry, or continuous processing, is emerging as a powerful solution to these challenges and is a key future direction for the synthesis of this compound. ethernet.edu.et

Continuous flow systems are already beginning to dominate industrial production for this compound due to their significant advantages over traditional batch processes. These systems offer superior heat and mass transfer, which allows for better control over reaction parameters and the safe handling of hazardous reagents or exothermic reactions. ethernet.edu.et This enhanced control often leads to higher purity products and reduced waste. Furthermore, flow chemistry enables seamless scalability; increasing production volume can be as simple as extending the reaction time or running multiple reactors in parallel, rather than re-engineering large-scale batch reactors. google.compharmaron.com The automation capabilities of flow systems also facilitate rapid reaction optimization and the generation of compound libraries. pharmaron.com Future research will focus on optimizing flow protocols, integrating in-line purification units, and developing closed-loop systems for solvent recycling to further enhance sustainability and cost-effectiveness.

| Parameter | Batch Process | Continuous Flow Process | Advantage of Flow Chemistry |

| Scalability | Difficult, requires re-optimization | Straightforward, run for longer time | Enables easier transition from lab to commercial production. google.com |

| Safety | Poor heat dissipation, risk of thermal runaway | Excellent temperature control, small reaction volumes | Safer handling of hazardous reagents and exothermic reactions. ethernet.edu.et |

| Purity | Typically lower (e.g., 92%) | Typically higher (e.g., 98%) | Better process control leads to fewer side products. |

| Annual Capacity | Lower (e.g., 500 kg) | Higher (e.g., 2,000 kg) | Increased throughput for industrial-scale manufacturing. |

| Waste Management | Solvent recycling is a separate step | Can be integrated into the flow system | Potential for more sustainable and cost-effective processes. |